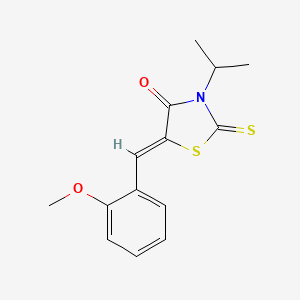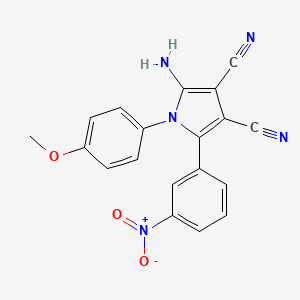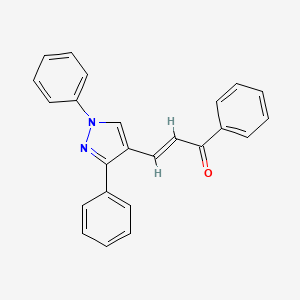![molecular formula C19H15N3O5 B3895078 6-{2-[4-(benzyloxy)phenyl]vinyl}-5-nitro-2,4-pyrimidinediol](/img/structure/B3895078.png)
6-{2-[4-(benzyloxy)phenyl]vinyl}-5-nitro-2,4-pyrimidinediol
Overview
Description
The compound “6-{2-[4-(benzyloxy)phenyl]vinyl}-5-nitro-2,4-pyrimidinediol” is a complex organic molecule. It contains a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a nitro group (-NO2), a vinyl group (CH=CH2), and a benzyloxy group (C6H5CH2O-) attached to it .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The benzyloxy group could potentially be introduced through a Williamson ether synthesis or a similar method . The vinyl group might be added through an elimination reaction or a Wittig reaction. The nitro group could be introduced through a nitration reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrimidine ring is planar, while the vinyl group would introduce some degree of unsaturation into the molecule. The benzyloxy and nitro groups would likely have a significant impact on the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the various functional groups present. The nitro group is electron-withdrawing, which would make the molecule more susceptible to nucleophilic attack. The vinyl group could potentially undergo addition reactions. The benzyloxy group might be cleaved under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of a nitro group could make the compound more polar, affecting its solubility in different solvents .Mechanism of Action
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the biological target. The nitro group could potentially undergo reduction in the body, while the benzyloxy group might interact with certain enzymes .
Safety and Hazards
Future Directions
The future research directions would depend on the intended use of this compound. If it’s being studied as a potential drug, future work could involve testing its efficacy and safety in preclinical and clinical trials. If it’s being used for its chemical properties, future research could explore new synthesis methods or reactions .
properties
IUPAC Name |
5-nitro-6-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5/c23-18-17(22(25)26)16(20-19(24)21-18)11-8-13-6-9-15(10-7-13)27-12-14-4-2-1-3-5-14/h1-11H,12H2,(H2,20,21,23,24)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJPJGWBKXPMPQ-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC3=C(C(=O)NC(=O)N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C3=C(C(=O)NC(=O)N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(1'-methyl-1,4'-bipiperidin-3-yl)methyl]-1-naphthamide](/img/structure/B3895002.png)
![5-[(3-methyl-2-thienyl)methylene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3895004.png)
![ethyl 2-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3895014.png)

![3-{3-(4-fluorophenyl)-4-[(hydroxyimino)methyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B3895031.png)
![N-(2,3-dimethyl-6-quinoxalinyl)-2,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B3895043.png)

![4-(1-{[3-(1H-imidazol-1-yl)propyl]amino}ethylidene)-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3895060.png)
![3-{5-[4-(aminosulfonyl)phenyl]-2-furyl}-2-cyano-N-phenylacrylamide](/img/structure/B3895064.png)



![2-(4-bromo-1-naphthyl)-N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B3895094.png)